2-(diphenylphosphino)ethanaMine HCl salt 2-(diphenylphosphino)ethanaMine HCl salt
Brand Name: Vulcanchem
CAS No.: 39782-17-7
VCID: VC0216903
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 0

2-(diphenylphosphino)ethanaMine HCl salt

CAS No.: 39782-17-7

Cat. No.: VC0216903

Molecular Formula:

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

2-(diphenylphosphino)ethanaMine HCl salt - 39782-17-7

Specification

CAS No. 39782-17-7
Molecular Weight 0

Introduction

Chemical Identity and Structural Characteristics

2-(Diphenylphosphino)ethanamine hydrochloride is a salt formed by the protonation of 2-(diphenylphosphino)ethylamine (CAS 4848-43-5) with hydrochloric acid. Its molecular formula is C₁₄H₁₇ClNP, with a molecular weight of 265.72 g/mol . The compound features a primary amine group and a diphenylphosphine moiety connected via a two-carbon chain.

PropertyValueSource
CAS Number39782-17-7
Molecular FormulaC₁₄H₁₇ClNP
Molecular Weight265.72 g/mol
Physical StateSolid (assumed based on HCl salts)

The hydrochloride form enhances stability compared to the free base, particularly under moist conditions, due to ionic interactions with the chloride counterion .

Physical and Chemical Properties

PropertyFree Base (4848-43-5)Hydrochloride (39782-17-7)
Boiling Point341.1°C (760 mmHg)Not reported
Water SolubilityInsolubleLikely enhanced
Moisture SensitivityHighLower

Spectroscopic Characteristics

Synthesis and Manufacturing

Synthetic Pathways

The hydrochloride salt is synthesized via protonation of 2-(diphenylphosphino)ethylamine with hydrochloric acid. A general method involves:

  • Preparation of the Free Base: Reacting diphenylphosphine with a diamine precursor (e.g., ethylenediamine derivatives) in the presence of a base like potassium tert-butoxide .

  • Salt Formation: Treating the free base with HCl gas or aqueous HCl to yield the hydrochloride .

For example, a related diphosphine (bis[2-(diphenylphosphino)ethyl]amine hydrochloride) is synthesized by reacting diphenylphosphine with bis(2-chloroethyl)amine hydrochloride under basic conditions, followed by acidification .

Industrial-Scale Production

Shanghai Boyle Chemical Co., Ltd. is listed as a supplier, though specific production capacities or yields are undisclosed .

SupplierContact InformationLocation
Shanghai Boyle Chemical Co., Ltd.+86 21-50182298 / sales@boylechem.comChina

Applications in Organic and Coordination Chemistry

Ligand in Transition-Metal Catalysis

The free base (4848-43-5) is a versatile ligand in cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Facilitates carbon-carbon bond formation between aryl halides and boronic acids.

  • Heck Reaction: Enables alkenylation of aryl halides.

  • Buchwald-Hartwig Amination: Supports coupling of amines with aryl halides .

While direct applications of the hydrochloride salt are unreported, its enhanced stability may make it more suitable for reactions requiring prolonged exposure to moisture or oxygen.

Role in Water-Soluble Complexes

Phosphine ligands with hydrophilic groups (e.g., sulfonates) are used to stabilize water-soluble metal complexes. Though the hydrochloride lacks such groups, acylation of the free base (as described in the PDF) could yield functionalized derivatives for aqueous-phase catalysis .

HazardPrecaution
Moisture SensitivityStore under N₂/Ar
ToxicityUse fume hood; avoid skin contact

Research Gaps and Future Directions

Unexplored Properties

  • Catalytic Activity: No studies exist on the hydrochloride’s performance in reactions.

  • Thermodynamic Data: Melting/boiling points and solubility profiles remain undetermined.

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